![molecular formula C16H33NO3 B14706129 [2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate CAS No. 25384-41-2](/img/structure/B14706129.png)
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate is a chemical compound with the molecular formula C16H33NO3. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2-methylpentanol with dibutylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-2-methylpentyl N,N-dibutylcarbamate.
Reduction: Formation of 2-(hydroxymethyl)-2-methylpentylamine.
Substitution: Formation of various substituted carbamates depending on the reagent used.
Aplicaciones Científicas De Investigación
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(hydroxymethyl)-2-methylpentyl] N,N-dimethylcarbamate
- [2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate
Uniqueness
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer alkyl chains compared to similar compounds result in different solubility, reactivity, and interaction profiles.
Propiedades
Número CAS |
25384-41-2 |
|---|---|
Fórmula molecular |
C16H33NO3 |
Peso molecular |
287.44 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate |
InChI |
InChI=1S/C16H33NO3/c1-5-8-11-17(12-9-6-2)15(19)20-14-16(4,13-18)10-7-3/h18H,5-14H2,1-4H3 |
Clave InChI |
CMBVQXWTMHCRGN-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)OCC(C)(CCC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



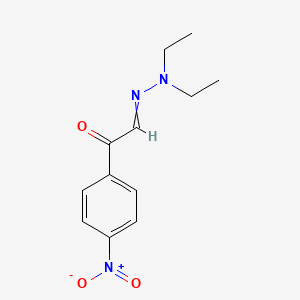
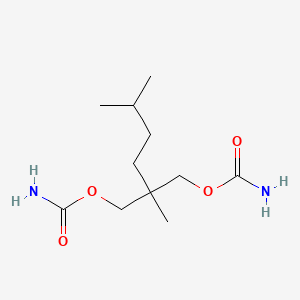
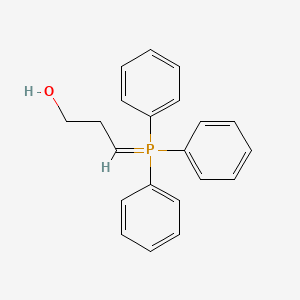
![2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane](/img/structure/B14706076.png)
![3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate](/img/structure/B14706077.png)

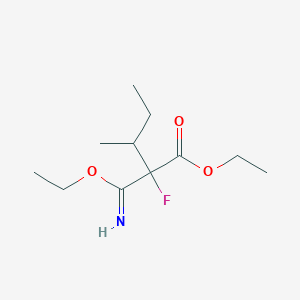
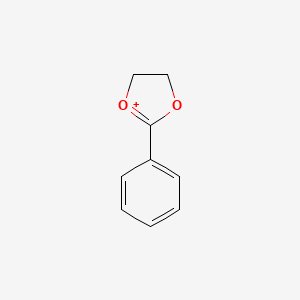
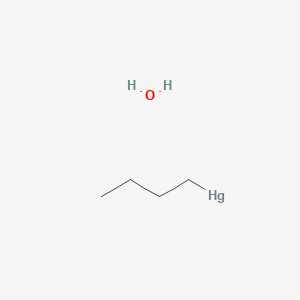


![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)

